REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]2[CH2:9][CH2:10][CH2:11][C:4]=2[N:3]=1.[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][CH:22]([NH2:25])[CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13]>CN(C=O)C>[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][CH:22]([NH:25][C:6]2[C:5]3[CH2:9][CH2:10][CH2:11][C:4]=3[N:3]=[C:2]([Cl:1])[N:7]=2)[CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:13])[CH3:14]
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Name
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|
Quantity
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2.71 g
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Type
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reactant
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Smiles
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ClC1=NC2=C(C(=N1)Cl)CCC2
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Name
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|
Quantity
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3.45 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)N
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The organic phase was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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the crude reaction mixture
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Type
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EXTRACTION
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Details
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extracted from a solution of 1 M NaOH (100 mL) with ethyl acetate (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over MgSO4
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Type
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CUSTOM
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Details
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the product purified with column chromatography on silica eluting with a gradient of heptane/ethyl acetate (14:3→1:1)
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Name
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Type
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product
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=NC(=NC2=C1CCC2)Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.2% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |